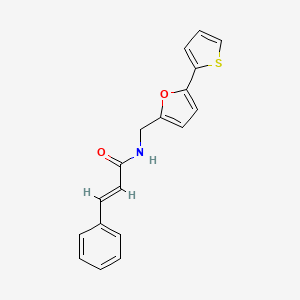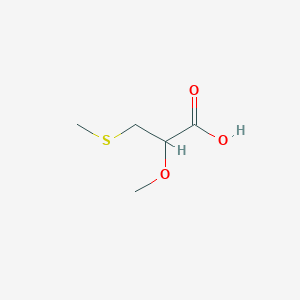
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various pain conditions. EMA401 is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) that has been shown to have analgesic effects in preclinical models of neuropathic and inflammatory pain.
Wissenschaftliche Forschungsanwendungen
Radiosensitizing Effect in Cancer Therapy
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide and its derivatives show promise as radiosensitizers in cancer therapy. A study by Jung et al. (2019) investigated the radiosensitizing effects of phenylpyrimidine derivatives on human lung cancer cells. The research highlighted that these compounds, particularly PPA15, demonstrated potential in increasing radiosensitivity, thereby improving the effectiveness of radiotherapy for cancer treatment (Jung et al., 2019).
Cytotoxic Activity in Anticancer Research
Compounds related to this compound have been studied for their cytotoxic activities against various cancer cell lines. Poola et al. (2019) explored the synthesis and cytotoxic activity of novel α-aminophosphonates, demonstrating their potential in anticancer research (Poola et al., 2019).
Anti-arrhythmic Activity
Another research application of similar compounds is in the exploration of anti-arrhythmic activities. Shalaby et al. (2007) synthesized and tested various substituted heterocyclic systems for their anti-arrhythmic properties, providing insights into potential new treatments for arrhythmias (Shalaby et al., 2007).
Inhibitors in Cancer Treatment
Additionally, derivatives of this compound have been identified as selective inhibitors in cancer treatment. Schroeder et al. (2009) discovered a compound, BMS-777607, that acts as an inhibitor of the Met kinase superfamily, showing efficacy in cancer therapy (Schroeder et al., 2009).
Radioiodinated Ligand for Receptor Studies
In receptor research, derivatives of this compound have been used in the development of radioiodinated ligands for serotonin receptors. Mertens et al. (1994) researched the synthesis and application of radioiodinated ligands for γ-emission tomography, aiding in the study of serotonin-5HT2-receptors (Mertens et al., 1994).
Human Metabolite Studies
In pharmacokinetics, the study of human metabolites of similar compounds offers insights into drug excretion and metabolism. Umehara et al. (2009) identified the human metabolites of YM758, a novel If channel inhibitor, providing valuable information on its renal and hepatic excretion (Umehara et al., 2009).
Eigenschaften
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-7-9-17(10-8-16)25-20(26)14-5-4-6-15(21)11-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIHGEDYXGNWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)


![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)


![N-(Cyanomethyl)-2-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]acetamide](/img/structure/B2869359.png)
![6-[5-(5-Methyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)
![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2869367.png)

![(1R,5S)-N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)